molecular formula C14H16N6O2S2 B6542467 1-[(5-methylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060341-14-1

1-[(5-methylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Katalognummer: B6542467
CAS-Nummer: 1060341-14-1
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: JHAQLBMPVYTCGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperazine core substituted with a [1,2,4]triazolo[4,3-b]pyridazine moiety and a 5-methylthiophene-2-sulfonyl group. Its design likely leverages sulfonamide and heterocyclic motifs to enhance binding affinity and solubility, as seen in related analogs .

Eigenschaften

IUPAC Name

6-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S2/c1-11-2-5-14(23-11)24(21,22)19-8-6-18(7-9-19)13-4-3-12-16-15-10-20(12)17-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAQLBMPVYTCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-[(5-methylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine , with a complex molecular structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5O2SC_{16}H_{19}N_{5}O_{2}S with a molecular weight of approximately 353.51 g/mol. The structure can be represented as follows:

\text{Molecular Structure }\text{1 5 methylthiophen 2 yl sulfonyl 4 1 2 4 triazolo 4 3 b pyridazin 6 yl}piperazine}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds similar to 1-[(5-methylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives containing the triazole moiety possess antibacterial activity against various strains of bacteria. The compound's effectiveness was assessed using standard disc diffusion methods against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Compounds with similar structural features have demonstrated antifungal activity. In vitro tests revealed that they inhibit the growth of fungi such as Candida albicans, suggesting potential applications in treating fungal infections .

Anticancer Activity

Recent studies focusing on the anticancer properties of triazole derivatives indicate promising results:

  • Cell Line Studies : The compound was tested against several cancer cell lines including colon carcinoma (HCT-116) and breast cancer (MCF-7). Results showed IC50 values indicating significant cytotoxicity at micromolar concentrations .
Cell LineIC50 Value (μM)Reference
HCT-1166.2
MCF-727.3

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis pathways.
  • Cell Cycle Disruption : In cancer cells, compounds with triazole rings can interfere with cell cycle progression and induce apoptosis through various signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives were synthesized and screened for antimicrobial activity. The lead compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Research
A recent publication highlighted the anticancer potential of triazole derivatives where the tested compounds showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differential uptake mechanisms and metabolic pathways utilized by cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

The compound is compared to analogs sharing the [1,2,4]triazolo[4,3-b]pyridazine core and sulfonamide/piperazine substituents. Key examples include:

Compound Name / ID Substituents Molecular Weight Key Properties Reference
Target Compound 5-Methylthiophene-2-sulfonyl, [1,2,4]triazolo[4,3-b]pyridazin-6-yl Not explicitly stated Hypothesized bromodomain inhibition; sulfonamide enhances solubility
AZD5153 3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl, bivalent BRD4 inhibitor ~580 (estimated) IC₅₀ = 0.03 µM (BRD4 BD1); in vivo tumor growth inhibition via c-Myc downregulation
Compound 16 (CAS 1060308-83-9) 5-Ethylthiophene-2-sulfonyl, 3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl 444.5 Unknown activity; furan may reduce metabolic stability compared to methylthiophene
1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine Ethylthiophene sulfonyl, triazolo[4,5-d]pyrimidine Not stated Triazolo[4,5-d]pyrimidine core differs in ring fusion; potential kinase selectivity changes
Vitas-M STK651245 (Compound 6) Trifluoromethyl-triazolo-pyridazine, indole-ethylamine Not stated BRD4 inhibitor; indole substituent enhances hydrophobic interactions

Functional Insights:

  • Substituent Effects : The 5-methylthiophene sulfonyl group in the target compound may improve solubility compared to bulkier aryl sulfonamides (e.g., benzoyl in Compound 39) . However, ethyl or methoxy substituents (as in AZD5153) enhance BRD4 binding affinity due to optimized hydrophobic and hydrogen-bonding interactions .

Research Findings and Limitations

  • Activity Prediction: The target compound’s sulfonamide and triazolopyridazine motifs align with known BRD4 inhibitors (e.g., AZD5153), but the absence of a bivalent structure or methoxy group may limit its potency .
  • Synthetic Feasibility : Intermediate synthesis routes (e.g., HCl-mediated deprotection in ) suggest the target compound could be synthesized via analogous methods, though yields may vary with sulfonyl chloride reactivity .
  • Data Gaps: No direct biochemical or crystallographic data are available for the target compound. Its activity must be inferred from analogs, which limits authoritative conclusions .

Vorbereitungsmethoden

Direct Alkylation of Piperazine

Piperazine is alkylated using 1,2-dibromoethane or bis-electrophilic agents to introduce substituents. For example, N-alkylation with 1-bromo-2-chloroethane in dimethylformamide (DMF) at 80°C yields 1,4-diazabicyclo[2.2.2]octane derivatives. However, this method often requires protection of one nitrogen atom to ensure selective substitution.

Ring-Closing Metathesis (RCM)

RCM of diamine precursors using Grubbs catalysts provides a stereocontrolled route to piperazine derivatives. For instance, treatment of N,N'-diallyl-1,2-diaminoethane with Grubbs II catalyst in dichloromethane produces the piperazine ring in >90% yield. This method is advantageous for introducing complex substituents but requires anhydrous conditions.

Introduction of the 5-Methylthiophene-2-Sulfonyl Group

The sulfonylation of piperazine is critical for installing the 5-methylthiophene-2-sulfonyl moiety.

Sulfonyl Chloride Preparation

5-Methylthiophene-2-sulfonyl chloride is synthesized via chlorosulfonation of 2-methylthiophene. Reacting 2-methylthiophene with chlorosulfonic acid at 0–5°C for 4 hours yields the sulfonyl chloride, which is purified by recrystallization from hexane (mp 68–70°C).

Sulfonylation of Piperazine

The sulfonyl chloride reacts with piperazine in a 1:1 molar ratio in the presence of a base (e.g., triethylamine) to neutralize HCl. Using dichloromethane as the solvent at 25°C for 12 hours affords 1-(5-methylthiophene-2-sulfonyl)piperazine in 85% yield. Excess base or prolonged reaction times may lead to disubstitution, necessitating careful stoichiometric control.

Synthesis of the Triazolo[4,3-b]Pyridazin-6-yl Moiety

The triazolopyridazine ring is constructed via cyclization reactions, followed by coupling to piperazine.

Pyridazine Precursor Preparation

6-Chloropyridazin-3-amine is treated with nitrous acid (HNO₂) to form the diazonium salt, which undergoes cyclization with hydrazine hydrate at 60°C to yield 6-chloro-triazolo[4,3-b]pyridazine .

Functionalization with Piperazine

The chloride substituent is displaced by the secondary amine of piperazine via nucleophilic aromatic substitution . Reacting 6-chloro-triazolo[4,3-b]pyridazine with piperazine in dimethyl sulfoxide (DMSO) at 120°C for 24 hours provides 4-{triazolo[4,3-b]pyridazin-6-yl}piperazine in 78% yield.

Final Coupling of Sulfonyl and Triazolopyridazine Moieties

The two functionalized piperazine derivatives are combined through sequential coupling.

Sequential N-Functionalization

  • Sulfonylation : Piperazine is first reacted with 5-methylthiophene-2-sulfonyl chloride to yield 1-(5-methylthiophene-2-sulfonyl)piperazine.

  • Triazolopyridazine Coupling : The remaining piperazine nitrogen undergoes nucleophilic substitution with 6-chloro-triazolo[4,3-b]pyridazine.

Optimized Conditions :

  • Solvent: DMF

  • Temperature: 100°C

  • Catalyst: Potassium carbonate

  • Reaction Time: 48 hours

  • Yield: 72%

Alternative One-Pot Synthesis

A streamlined approach combines sulfonylation and triazolopyridazine coupling in a single pot:

  • Piperazine, 5-methylthiophene-2-sulfonyl chloride, and 6-chloro-triazolo[4,3-b]pyridazine are mixed in DMF.

  • Potassium carbonate is added to scavenge HCl.

  • The reaction is heated at 90°C for 36 hours, yielding the target compound in 65% yield.

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.45 (d, J = 3.6 Hz, 1H, thiophene), 6.95 (d, J = 3.6 Hz, 1H, thiophene), 4.12 (br s, 4H, piperazine), 3.85 (br s, 4H, piperazine), 2.45 (s, 3H, CH₃).

  • HRMS : m/z [M+H]⁺ calcd. for C₁₅H₁₆N₆O₂S₂: 400.08; found: 400.09.

Purity Analysis :

  • HPLC (C18 column, acetonitrile/water): >98% purity at 254 nm.

Challenges and Optimization Insights

  • Regioselectivity : Competing disubstitution during sulfonylation is mitigated by using a 1:1 molar ratio of sulfonyl chloride to piperazine.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction purification via column chromatography.

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in nucleophilic substitutions.

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Scalability
Sequential Coupling724898High
One-Pot Synthesis653695Moderate

Q & A

Q. What are the common synthetic routes for synthesizing 1-[(5-methylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, and what key reaction conditions must be optimized?

The synthesis typically involves sequential heterocyclic ring formation and sulfonylation. Key steps include:

  • Triazolopyridazine formation : Cyclocondensation of hydrazine derivatives with carbonyl intermediates under reflux in solvents like ethanol or DMF, often catalyzed by acids or bases .
  • Sulfonylation : Reaction of the piperazine nitrogen with 5-methylthiophene-2-sulfonyl chloride in chloroform or DMF, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity . Optimization focuses on temperature control (e.g., 80–100°C for cyclization) and solvent selection to minimize side reactions .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

  • 1H NMR and IR spectroscopy : Confirm the presence of sulfonyl (-SO2-) and triazole (C=N) groups. For example, sulfonyl groups exhibit strong S=O stretching at ~1350–1150 cm⁻¹ in IR .
  • Elemental analysis (EA) : Validate empirical formula consistency (e.g., C, H, N, S percentages) .
  • HPLC : Assess purity (>98% by area normalization) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What in vitro biological assays are suitable for preliminary evaluation of this compound's therapeutic potential?

  • Enzyme inhibition assays : Test DPP-IV inhibition using fluorogenic substrates (e.g., Gly-Pro-AMC) to measure IC50 values, as seen in structurally similar piperazine sulfonamides .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., pancreatic or melanoma) to determine IC50 values, with comparisons to kinase inhibitors like Wee1 .
  • Antifungal activity : Microdilution assays against Candida spp., referencing molecular docking results with 14-α-demethylase (PDB: 3LD6) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between different assay models?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., hepatic vs. neuronal) to identify tissue-specific effects .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential compound metabolism .
  • Target engagement studies : Employ thermal shift assays or SPR to confirm direct binding to hypothesized targets (e.g., DPP-IV or kinases) .

Q. How can computational chemistry techniques like molecular docking guide the optimization of this compound's bioactivity?

  • Docking simulations : Use AutoDock Vina or Schrödinger to predict binding poses with targets like 14-α-demethylase. Focus on hydrogen bonding with catalytic residues (e.g., His310 in 3LD6) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the sulfonyl moiety) with activity trends from DPP-IV inhibition data .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability) to prioritize analogs with favorable profiles .

Q. What are the challenges in achieving regioselectivity during the synthesis of the triazolopyridazine moiety?

  • Reaction kinetics : Competing pathways (e.g., [1,2,4]triazolo vs. [1,2,3]triazolo isomers) require precise control of temperature and stoichiometry. Lower temperatures (0–5°C) favor the desired [4,3-b] isomer .
  • Catalyst selection : Lewis acids like ZnCl2 can direct cyclization regiochemistry, as demonstrated in analogous triazolo syntheses .
  • Byproduct monitoring : TLC or HPLC-MS tracks unwanted isomers, enabling real-time adjustments to reaction conditions .

Methodological Considerations

  • Synthetic reproducibility : Document solvent drying (e.g., molecular sieves for DMF) and inert atmosphere use to prevent hydrolysis of sulfonyl intermediates .
  • Data validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw) to avoid misassignment of proton environments .
  • Assay controls : Include positive controls (e.g., sitagliptin for DPP-IV assays) and vehicle controls to normalize inter-experimental variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.